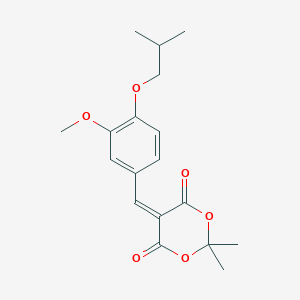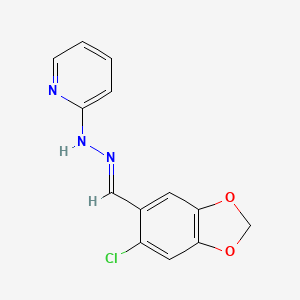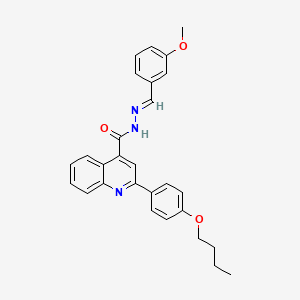
5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as IBMD, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. IBMD belongs to the class of compounds known as cyclohexanediones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit various biochemical and physiological effects in scientific research. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of various anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to inhibit the expression of various genes involved in angiogenesis, which is associated with the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione for lab experiments is its high potency and selectivity towards cancer cells. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit low cytotoxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to improve the pharmacokinetic properties of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and develop more effective formulations for clinical use.
Direcciones Futuras
There are several future directions for research on 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. One area of research is the development of more effective formulations of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione for clinical use. This could involve the use of nanotechnology-based drug delivery systems or the development of prodrug derivatives of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione that can be activated specifically in cancer cells.
Another area of research is the identification of the molecular targets of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and the elucidation of its mechanism of action. This could involve the use of proteomics and genomics approaches to identify the proteins and genes that are affected by 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione treatment.
Finally, further research is needed to evaluate the safety and efficacy of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in preclinical and clinical trials. This could involve the use of animal models of cancer and the evaluation of the pharmacokinetic and pharmacodynamic properties of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in vivo.
Conclusion
5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that exhibits promising therapeutic potential in scientific research. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, which makes it a promising candidate for the development of novel therapeutics. Further research is needed to elucidate the mechanism of action of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, develop more effective formulations for clinical use, and evaluate its safety and efficacy in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the reaction of 4-isobutoxy-3-methoxybenzaldehyde with dimedone in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a yellow crystalline solid. The yield of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to exhibit a wide range of biological activities in scientific research. One of the most promising applications of 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its potential as an anticancer agent. Studies have shown that 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
In addition to its anticancer properties, 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. 5-(4-isobutoxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which are implicated in various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-11(2)10-22-14-7-6-12(9-15(14)21-5)8-13-16(19)23-18(3,4)24-17(13)20/h6-9,11H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAVXZDVGTVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)




![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)


![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)